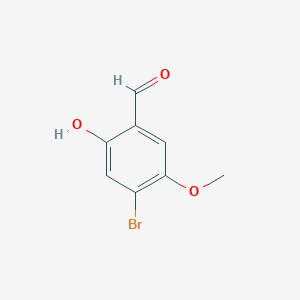

4-Bromo-2-hydroxy-5-methoxybenzaldehyde

Description

4-Bromo-2-hydroxy-5-methoxybenzaldehyde (CAS: 63272-66-2) is a brominated aromatic aldehyde with hydroxyl and methoxy substituents at positions 2 and 5, respectively. Its molecular formula is $ \text{C}8\text{H}7\text{BrO}_3 $, and it is primarily utilized in organic synthesis, coordination chemistry, and analytical applications due to its electron-withdrawing bromine atom and chelating hydroxyl group. The compound is commercially available at 95% purity (MFCD23705605) and serves as a precursor for synthesizing ligands, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name |

4-bromo-2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOESFKNCRQYFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of vanillin. The process involves the use of potassium bromate (KBrO3) in glacial acetic acid solvent with a 47% hydrobromic acid (HBr) catalyst . This method ensures the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Substitution: Formation of various substituted benzaldehydes.

Oxidation: Formation of 4-bromo-2-hydroxy-5-methoxybenzoic acid.

Reduction: Formation of 4-bromo-2-hydroxy-5-methoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-2-hydroxy-5-methoxybenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense . By modulating this pathway, the compound can exert protective effects against oxidative stress.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table lists key structural analogs of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde, highlighting differences in substituent positions and their implications:

Key Observations :

- Substituent Position Impact : The position of bromine and methoxy groups significantly influences electronic properties. For example, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde forms a stable 1:1 complex with Pb(II) at pH 7.0–9.0 ($ \lambda_{\text{max}} = 415 \, \text{nm} $), attributed to the optimal spatial arrangement of hydroxyl and methoxy groups for chelation .

- Reactivity : The 4-Bromo-2-hydroxy-5-methoxy isomer demonstrates higher stability in acidic conditions compared to its 3-methoxy counterpart, likely due to reduced steric hindrance .

Physicochemical Properties

| Property | This compound | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 5-Bromo-2-hydroxy-4-methoxybenzaldehyde |

|---|---|---|---|

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | N/A | $ 1.125 \times 10^4 $ (Pb(II) complex) | N/A |

| Solubility | Soluble in DMSO, methanol, acetone | Soluble in basic aqueous solutions | Soluble in polar aprotic solvents |

| Stability Constant (Log K) | N/A | $ 5.93 \times 10^6 $ (Pb(II) complex) | N/A |

Notes:

- The 5-Bromo-2-hydroxy-3-methoxy isomer exhibits exceptional chelating ability for Pb(II), with a Sandell’s sensitivity of $ 0.0184 \, \text{mg/cm}^2 $, making it superior for environmental monitoring .

- The 98% purity of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS: 57543-36-9) suggests refined synthetic protocols compared to the 95% purity of the target compound .

Contrasts :

- Unlike 5-Acetyl-2-methoxybenzaldehyde, brominated analogs like this compound lack comprehensive toxicological profiles, necessitating stringent handling protocols .

Biological Activity

4-Bromo-2-hydroxy-5-methoxybenzaldehyde (C8H7BrO3) is an organic compound derived from benzaldehyde, notable for its unique combination of bromine, hydroxyl, and methoxy groups. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H7BrO3

- Molecular Weight : 231.04 Da

- Structure : The compound features a benzene ring with a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methoxy group at the 5-position.

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, influencing various biochemical pathways.

- Enzyme Interaction : It interacts with enzymes such as aldehyde dehydrogenases and oxidases, which can catalyze its oxidation to carboxylic acids.

- Cellular Signaling Modulation : The compound modulates cell signaling pathways by influencing kinases and phosphatases, affecting phosphorylation states of key proteins.

- Gene Expression Alteration : It can interact with transcription factors and modify chromatin structure, impacting gene expression.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to ameliorate oxidative stress in cellular models by reducing reactive oxygen species (ROS) levels and enhancing the expression of antioxidant proteins .

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Leukemia K562 Cells : Treatment with this compound induced apoptosis without affecting cell cycle distribution .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to disrupt cellular metabolism and induce oxidative stress in cancer cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromovanillin | Bromine substitution on vanillin | Antioxidant, anticancer |

| 5-Bromosalicylaldehyde | Bromine and hydroxyl groups | Antibacterial |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Similar substitution patterns | Antioxidant |

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antioxidant Effects : Compounds derived from bromophenols demonstrated significant antioxidant activity in keratinocyte models by reducing H₂O₂-induced oxidative damage .

- Cytotoxicity in Cancer Cells : Research indicated that bromophenol derivatives inhibited leukemia cell viability through apoptosis induction .

- Bacterial Inhibition : The antibacterial efficacy of related compounds was assessed through various assays demonstrating their ability to disrupt bacterial cell membranes and biofilms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.